Salinomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Breast Cancer Treatment

Specific Scientific Field: Oncology, specifically Breast Cancer Research .

Summary of the Application: Salinomycin, a monocarboxylic polyether antibiotic isolated from Streptomyces albus, has been found to have potent anticancer properties, particularly against breast cancer stem cells (BCSCs) . It can precisely kill cancer stem cells (CSCs) by various mechanisms, including apoptosis, autophagy, and necrosis . There is increasing evidence that salinomycin can inhibit cell proliferation, invasion, and migration in breast cancer and reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis .

Results or Outcomes: The results show that Salinomycin can precisely kill cancer stem cells (CSCs), particularly BCSCs, by various mechanisms, including apoptosis, autophagy, and necrosis . There is increasing evidence that salinomycin can inhibit cell proliferation, invasion, and migration in breast cancer and reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis .

Neuroblastoma Treatment

Specific Scientific Field: Oncology, specifically Neuroblastoma Research .

Summary of the Application: Salinomycin has been shown to suppress cancer stem cells (CSCs) among different cancers, including neuroblastoma . Neuroblastoma is a type of cancer that starts in certain very early forms of nerve cells found in an embryo or fetus. The term neuro refers to nerves, while blastoma refers to a cancer that affects immature or developing cells.

Results or Outcomes: The results show that Salinomycin can precisely kill cancer stem cells (CSCs), particularly those involved in neuroblastoma, by various mechanisms . This suggests that Salinomycin could potentially be used as a therapeutic drug for neuroblastoma.

Colon Cancer Treatment

Specific Scientific Field: Oncology, specifically Colon Cancer Research .

Results or Outcomes: The results show that Salinomycin can precisely kill cancer stem cells (CSCs), particularly those involved in colon cancer, by various mechanisms . This suggests that Salinomycin could potentially be used as a therapeutic drug for colon cancer.

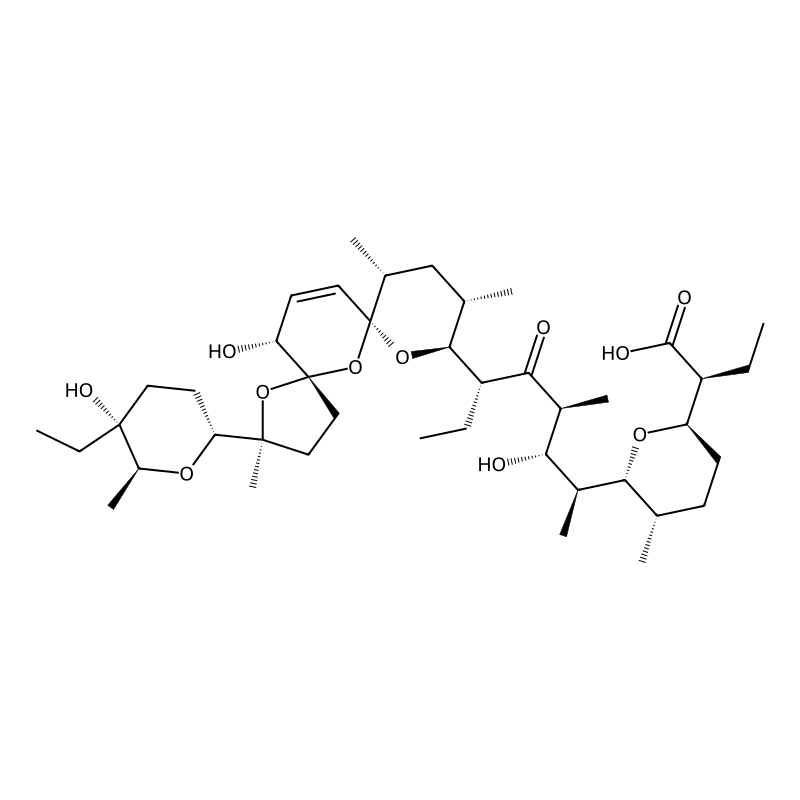

Salinomycin is a naturally occurring ionophore antibiotic produced by the bacterium Streptomyces albus. It is primarily used as an anti-coccidial agent in poultry farming and has garnered attention for its potential anti-cancer properties. The compound exhibits a complex structure characterized by a tricyclic spiroketal framework, which contributes to its unique biological activities. Salinomycin facilitates the transport of potassium ions across cell membranes, impacting various cellular processes and demonstrating significant antimicrobial activity against Gram-positive bacteria, including strains resistant to methicillin .

Salinomycin functions mainly as an ionophore, enabling the selective transport of cations such as potassium, sodium, calcium, and magnesium across lipid membranes. This ion transport capability leads to alterations in cellular ionic balance and membrane potential, which can trigger various downstream effects, including apoptosis in cancer cells . The compound also participates in redox reactions that produce reactive oxygen species, contributing to its cytotoxic effects against cancer stem cells .

Salinomycin exhibits multifaceted biological activities:

- Antimicrobial Activity: Effective against Gram-positive bacteria, salinomycin shows high potency against problematic strains like methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis but is ineffective against Gram-negative bacteria and fungi .

- Anti-Cancer Properties: Research indicates that salinomycin can induce apoptosis in various cancer cell lines, particularly targeting cancer stem cells. It has been shown to enhance DNA damage responses and inhibit pathways such as Wnt signaling, which are often activated in cancer . Studies have demonstrated that salinomycin is significantly more effective than conventional chemotherapeutics like paclitaxel in eliminating breast cancer stem cells .

The biosynthesis of salinomycin involves a complex pathway within Streptomyces albus, utilizing a polyketide synthase assembly line. Key steps include:

- Polyketide Backbone Formation: The initial assembly of the polyketide backbone occurs through the action of multiple polyketide synthase enzymes.

- Oxidative Cyclization: Genes involved in oxidative cyclization contribute to the formation of the spiroketal structure. Notably, the enzyme encoded by the salC gene plays a critical role in this process .

Laboratory synthesis methods have also been explored, focusing on modifications to enhance salinomycin's efficacy or reduce toxicity .

Salinomycin has several applications:

- Agriculture: Primarily used as a coccidiostat in poultry feed to prevent coccidiosis.

- Cancer Research: Investigated as a potential treatment for various cancers due to its ability to target drug-resistant cancer stem cells. Clinical studies are ongoing to evaluate its efficacy in combination with other chemotherapeutic agents .

Salinomycin interacts with various cellular pathways:

- Wnt Signaling Pathway: It disrupts Wnt signaling by inhibiting the phosphorylation of lipoprotein receptor-related protein 6 (LRP6), leading to decreased β-catenin levels and enhanced apoptosis in cancer cells .

- Reactive Oxygen Species Production: The compound induces oxidative stress through lysosomal iron sequestration, which may trigger ferroptosis—a form of regulated cell death distinct from apoptosis .

Studies also indicate that combining salinomycin with other chemotherapeutics can enhance cytotoxic effects, making it a promising candidate for combination therapies in resistant cancers .

Salinomycin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Narasin | Ionophore | Anti-coccidial | Similar mechanism but with an additional methyl group |

| Monensin | Ionophore | Antimicrobial | Primarily targets sodium ions; less effective against cancer stem cells |

| Ionomycin | Ionophore | Antimicrobial | More potent against certain bacterial strains |

| Etoposide | Chemotherapeutic | Cancer treatment | Targets topoisomerase II; different mechanism than salinomycin |

| Paclitaxel | Chemotherapeutic | Cancer treatment | Microtubule stabilizer; less effective against stem cells compared to salinomycin |

Salinomycin's unique ability to target cancer stem cells while maintaining antimicrobial properties distinguishes it from these similar compounds, highlighting its potential for dual applications in both agriculture and medicine .

Salinomycin functions as a highly selective ionophore, forming lipid-soluble complexes with monovalent cations to facilitate their transport across biological membranes [3] [4]. The compound exhibits remarkable cation selectivity, with transport studies demonstrating a clear preference order of K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺ [5] [6]. This selectivity pattern reflects the structural adaptability of salinomycin's polyether backbone, which contains multiple ether oxygen atoms capable of coordinating with metal cations.

Structural Basis of Selectivity

The ionophore's selectivity is governed by several key factors. Experimental measurements using nuclear magnetic resonance spectroscopy in phosphatidylcholine vesicles revealed that potassium transport occurs approximately ten times faster than sodium transport [7] [8]. Lithium transport is particularly inefficient, occurring two orders of magnitude slower than potassium [7]. These differences arise from the coordination chemistry between salinomycin and different cations, where the polyether cavity size and flexibility determine optimal cation binding.

Density functional theory calculations with polarizable continuum model have provided detailed insights into the molecular basis of this selectivity [9]. The computations revealed that salinomycin's flexibility allows accommodation of cations with widely varying coordination numbers, ranging from 2 for Au⁺ to 8 for Cs⁺ [9]. In low-polarity environments, the binding affinity follows the order Li⁺ > Cu⁺ > Na⁺ > K⁺ > Au⁺ > Ag⁺ > Rb⁺ > Cs⁺, while in high-dielectric media, the sequence shifts to Li⁺ ≥ Na⁺ > K⁺ > Cu⁺ > Au⁺ > Ag⁺ > Rb⁺ > Cs⁺ [9].

Mechanistic Function

The primary ion exchange mechanism involves electroneutral K⁺/H⁺ exchange across cellular membranes [10] [11]. This process differs from simple potassium ionophores like valinomycin, as salinomycin induces rapid membrane hyperpolarization rather than depolarization [10]. The compound acts as a mobile carrier, forming lipid-soluble complexes that can traverse membrane lipid bilayers independent of membrane potentials and ion channels [3] [4].

The ionophoric activity operates optimally at nanomolar to low micromolar concentrations [12] [13], making it significantly more potent than many conventional ionophores. Crystal structure analysis of salinomycin-sodium complexes has revealed that the ionophore adopts different conformational states in various molecular environments, with the metal coordination sphere remaining stable while the outer molecular structure adapts to environmental conditions [14].

Mitochondrial Targeting and Bioenergetic Disruption

Salinomycin exerts profound effects on mitochondrial function through direct targeting of the inner mitochondrial membrane and subsequent disruption of cellular bioenergetics [10] [11]. Unlike conventional mitochondrial toxins, salinomycin's effects manifest rapidly, with observable changes occurring within tens of minutes of treatment [10] [11].

Mitochondrial Membrane Effects

The compound induces rapid mitochondrial hyperpolarization, which contrasts sharply with the depolarizing effects of classical potassium ionophores [10] [11]. This hyperpolarization is accompanied by significant matrix acidification and marked decreases in respiratory chain activity [10] [15]. The effects are particularly pronounced in cancer stem cell-like populations, where mitochondrial membrane potential changes occur more dramatically than in differentiated cancer cells [11].

Salinomycin demonstrates substrate-specific inhibition of mitochondrial respiration. Respiratory substrates that enter the electron transport chain upstream, including glutamate, α-ketoglutarate, and malate plus pyruvate, show 73-100% inhibition of associated adenosine triphosphate synthesis [16] [17]. In contrast, substrates entering downstream, such as β-hydroxybutyrate and succinate, exhibit significantly less inhibition [16] [17]. This selective pattern suggests that salinomycin interferes with specific complexes of the electron transport chain rather than causing generalized mitochondrial dysfunction.

Cation-Dependent Effects

The mitochondrial effects of salinomycin are closely linked to its ionophoric properties. The compound causes rapid release of accumulated potassium from mitochondria, with the effectiveness following the order K⁺ > Rb⁺ > Na⁺, while showing no effect on lithium or cesium-loaded mitochondria [16] [18]. This selectivity mirrors the cation transport preferences observed in other membrane systems, confirming that mitochondrial targeting involves the same ionophoric mechanisms.

High potassium concentrations in the experimental medium can reverse salinomycin-induced respiratory inhibition, suggesting that the bioenergetic effects result from cation depletion rather than direct enzyme inhibition [17]. This finding supports a model where salinomycin disrupts mitochondrial function primarily through perturbation of ionic gradients essential for oxidative phosphorylation.

Metabolic Consequences

The mitochondrial targeting results in severe adenosine triphosphate depletion, which occurs in a time-dependent manner and is particularly pronounced in cancer cells compared to normal fibroblasts [19] [20]. This differential sensitivity may explain salinomycin's selective toxicity toward malignant cells. The compound also induces mitophagy and mitoptosis, leading to increased mitochondrial membrane potential in a subpopulation of cells while simultaneously promoting the degradation of damaged mitochondria [19] [20].

Lysosomal Iron Sequestration and Ferroptosis Induction

One of the most significant recent discoveries regarding salinomycin's mechanism of action involves its ability to sequester iron in lysosomes and subsequently trigger ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation [21] [22] [23].

Iron Accumulation Mechanism

Salinomycin accumulates preferentially in the lysosomal compartment through an endocytosis-independent mechanism [21] [23]. Within lysosomes, the compound directly binds iron(II) ions, competing with normal iron transport mechanisms and preventing effective translocation of the metal into the cytosol [21] [23]. This sequestration triggers a cellular iron depletion response, characterized by upregulation of iron-responsive element-binding protein 2 and transferrin receptor, along with downregulation of ferritin [21] [23].

The cellular response to cytoplasmic iron depletion includes increased transferrin uptake and enhanced expression of transferrin receptor 1 at the cell surface [24] [25]. Simultaneously, cells activate ferritinophagy, the selective autophagy of ferritin, leading to additional iron loading in the lysosomal compartment [21] [23]. This creates a self-amplifying cycle where attempts to restore cellular iron homeostasis result in further lysosomal iron accumulation.

Ferroptosis Induction

The accumulated lysosomal iron catalyzes the production of reactive oxygen species through Fenton chemistry, generating hydroxyl radicals that promote lipid peroxidation [21] [23]. The iron-mediated reactive oxygen species production is localized to the lysosomal compartment, where it causes lysosomal membrane permeabilization [21] [23]. This membrane damage allows the release of lysosomal contents into the cytoplasm, triggering ferroptotic cell death.

Ferroptosis biomarkers consistently increase following salinomycin treatment, including enhanced lipid peroxidation and increased transferrin receptor 1 surface expression [24] [26]. The process is particularly effective against cancer stem cells, which demonstrate higher baseline iron levels and increased dependence on iron-mediated processes compared to differentiated cancer cells [21] [22].

Therapeutic Selectivity

The iron sequestration mechanism provides a molecular explanation for salinomycin's selective toxicity toward cancer cells. Malignant cells, particularly cancer stem cells, exhibit altered iron metabolism with increased iron uptake and storage requirements [21] [22]. The higher iron dependency of these cells makes them more vulnerable to iron sequestration strategies. Additionally, cancer cells often have compromised antioxidant systems, making them less capable of managing the reactive oxygen species burden generated by lysosomal iron accumulation [24] [27].

The mechanistic target of rapamycin pathway plays a crucial role in regulating salinomycin-induced ferroptosis [24] [27]. Inhibition of mechanistic target of rapamycin signaling suppresses ferroptosis by modulating iron cellular flux and limiting iron-mediated oxidative stress [24] [27]. This interaction highlights the complex regulatory networks that govern ferroptotic cell death and provides insights into potential combination therapeutic strategies.

Wnt/β-Catenin Signaling Pathway Inhibition

Salinomycin functions as a potent inhibitor of the Wnt/β-catenin signaling pathway, targeting the pathway at its most proximal level through direct effects on the Wnt coreceptor lipoprotein receptor-related protein 6 [12] [28] [29]. This inhibition represents a distinct mechanism from the compound's ionophoric and iron-sequestering activities, though all mechanisms may contribute synergistically to its therapeutic effects.

Lipoprotein Receptor-Related Protein 6 Targeting

The compound blocks Wnt-induced phosphorylation of lipoprotein receptor-related protein 6 at serine 1490, a critical modification required for Wnt pathway activation [12] [28] [29]. This phosphorylation blockade occurs at nanomolar concentrations, with an IC₅₀ of 163 nM for Wnt1-induced signaling [12] [29]. Beyond preventing phosphorylation, salinomycin causes dose-dependent degradation of the lipoprotein receptor-related protein 6 protein itself [12] [28] [29].

The specificity of salinomycin's action on the Wnt pathway is remarkable. While nanomolar concentrations effectively inhibit proximal Wnt signaling, much higher concentrations (>4 μM) are required to affect downstream pathway components such as β-catenin directly [12] [29]. This selectivity pattern indicates that the primary target is the Wnt receptor complex rather than intracellular signaling machinery.

Downstream Signaling Effects

Inhibition of lipoprotein receptor-related protein 6 results in profound downstream effects on Wnt target gene expression. In chronic lymphocytic leukemia cells with constitutive Wnt activation, salinomycin treatment downregulates expression of canonical Wnt targets including lymphoid enhancer-binding factor 1, cyclin D1, and fibronectin [12] [29]. These effects occur at concentrations that are selectively toxic to malignant cells while sparing normal peripheral blood lymphocytes [12] [29].

The compound also affects cytosolic β-catenin levels, reducing the pool of free β-catenin available for nuclear translocation and transcriptional activation [12] [13] [29]. This reduction contributes to decreased transcriptional activity of T-cell factor and lymphoid enhancer-binding factor transcription factors, which are essential mediators of Wnt signaling [12] [13].

Cross-pathway Interactions

Salinomycin's inhibition of Wnt signaling extends to related pathways. The compound activates glycogen synthase kinase 3β through dephosphorylation, promoting the degradation of β-catenin and other glycogen synthase kinase 3β substrates [13] [30]. This activation also results in strong antagonism of mechanistic target of rapamycin complex 1 signaling, linking Wnt inhibition to metabolic pathway regulation [13] [30].

The Wnt pathway inhibition contributes significantly to salinomycin's effects on epithelial-mesenchymal transition and cancer stem cell maintenance [31] [32]. By blocking Wnt signaling, the compound prevents the activation of transcription factors like Slug that drive epithelial-mesenchymal transition programs [31]. This mechanism explains salinomycin's ability to reverse the mesenchymal phenotype and reduce the cancer stem cell population in various tumor types.

Clinical Implications

The Wnt pathway inhibition has particular relevance for cancers that depend on aberrant Wnt signaling for survival and progression. Chronic lymphocytic leukemia, colorectal cancers with adenomatous polyposis coli mutations, and breast cancers with activated Wnt signaling all show enhanced sensitivity to salinomycin treatment [12] [29] [33]. The pathway inhibition also contributes to the compound's ability to overcome drug resistance, as many resistance mechanisms involve activation of survival pathways that are downstream of or parallel to Wnt signaling.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

EXPL: The drug target profile proposed by the Medicines for Malaria Venture for a malaria elimination/eradication policy focuses on molecules active on both asexual and sexual stages of Plasmodium, thus with both curative and transmission-blocking activities. The aim of the present work was to investigate whether the class of monovalent ionophores, which includes drugs used in veterinary medicine and that were recently proposed as human anticancer agents, meets these requirements. The activity of salinomycin, monensin, and nigericin on Plasmodium falciparum asexual and sexual erythrocytic stages and on the development of the Plasmodium berghei and P. falciparum mosquito stages is reported here. Gametocytogenesis of the P. falciparum strain 3D7 was induced in vitro, and gametocytes at stage II and III or stage IV and V of development were treated for different lengths of time with the ionophores and their viability measured with the parasite lactate dehydrogenase (pLDH) assay. The monovalent ionophores efficiently killed both asexual parasites and gametocytes with a nanomolar 50% inhibitory concentration (IC50). Salinomycin showed a fast speed of kill compared to that of standard drugs, and the potency was higher on stage IV and V than on stage II and III gametocytes. The ionophores inhibited ookinete development and subsequent oocyst formation in the mosquito midgut, confirming their transmission-blocking activity. Potential toxicity due to hemolysis was excluded, since only infected and not normal erythrocytes were damaged by ionophores. Our data strongly support the downstream exploration of monovalent ionophores for repositioning as new antimalarial and transmission-blocking leads.

EXPL: Salinomycin has been introduced as a novel alternative to traditional anti-cancer drugs. The aim of this study was to test a strategy designed to deliver salinomycin to glioblastoma cells in vitro. Salinomycin-encapsulated polysorbate 80-coated poly(lactic-co-glycolic acid) nanoparticles (P80-SAL-PLGA) were prepared and characterized with respect to particle size, morphology, thermal properties, drug encapsulation efficiency and controlled salinomycin-release behaviour. The in vitro cellular uptake of P80-SAL-PLGA (5 and 10 uM) or uncoated nanoparticles was assessed in T98G human glioblastoma cells, and the cell viability was investigated with respect to anti-growth activities. SAL, which was successfully transported to T98G glioblastoma cells via P80 coated nanoparticles (~14% within 60 min), greatly decreased (p < 0.01) the cellular viability of T98G cells. Substantial morphological changes were observed in the T98G cells with damaged actin cytoskeleton. Thus, P80-SAL-PLGA nanoparticles induced cell death, suggesting a potential therapeutic role for this salinomycin delivery system in the treatment of human glioblastoma.

MEDICATION (VET): Use Sacox 60 ... for the prevention of coccidiosis in quail caused by Eimeria dispersa and E. lettyae.

MEDICATION (VET): Use Sacox 60 ... for the prevention of coccidiosis in broiler, roaster and replacement chickens caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti and E. mivati.

MeSH Pharmacological Classification

Mechanism of Action

Salinomycin, an antibiotic potassium ionophore, has been reported recently to act as a selective breast cancer stem cell inhibitor, but the biochemical basis for its anticancer effects is not clear. The Wnt/beta-catenin signal transduction pathway plays a central role in stem cell development, and its aberrant activation can cause cancer. In this study, we identified salinomycin as a potent inhibitor of the Wnt signaling cascade. In Wnt-transfected HEK293 cells, salinomycin blocked the phosphorylation of the Wnt coreceptor lipoprotein receptor related protein 6 (LRP6) and induced its degradation. Nigericin, another potassium ionophore with activity against cancer stem cells, exerted similar effects. In otherwise unmanipulated chronic lymphocytic leukemia cells with constitutive Wnt activation nanomolar concentrations of salinomycin down-regulated the expression of Wnt target genes such as LEF1, cyclin D1, and fibronectin, depressed LRP6 levels, and limited cell survival. Normal human peripheral blood lymphocytes resisted salinomycin toxicity. These results indicate that ionic changes induced by salinomycin and related drugs inhibit proximal Wnt signaling by interfering with LPR6 phosphorylation, and thus impair the survival of cells that depend on Wnt signaling at the plasma membrane.

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

55721-31-8

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Wikipedia

Apocholic_acid

Drug Warnings

May be fatal if accidentally fed to adult turkeys or to horses.

Biological Half Life

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C. Keep in a dry place.

Interactions

Chemotherapy for soft tissue sarcomas remains unsatisfactory due to their low chemosensitivity. Even the first line chemotherapeutic agent doxorubicin only yields a response rate of 18-29%. The antibiotic salinomycin, a potassium ionophore, has recently been shown to be a potent compound to deplete chemoresistant cells like cancer stem like cells (CSC) in adenocarcinomas. Here, we evaluated the effect of salinomycin on sarcoma cell lines, whereby salinomycin mono- and combination treatment with doxorubicin regimens were analyzed. To evaluate the effect of salinomycin on fibrosarcoma, rhabdomyosarcoma and liposarcoma cell lines, cells were drug exposed in single and combined treatments, respectively. The effects of the corresponding treatments were monitored by cell viability assays, cell cycle analysis, caspase 3/7 and 9 activity assays. Further we analyzed NF-kappaB activity; p53, p21 and PUMA transcription levels, together with p53 expression and serine 15 phosphorylation. The combination of salinomycin with doxorubicin enhanced caspase activation and increased the sub-G1 fraction. The combined treatment yielded higher NF-kappaB activity, and p53, p21 and PUMA transcription, whereas the salinomycin monotreatment did not cause any significant changes. Salinomycin increases the chemosensitivity of sarcoma cell lines - even at sub-lethal concentrations - to the cytostatic drug doxorubicin. These findings support a strategy to decrease the doxorubicin concentration in combination with salinomycin in order to reduce toxic side effects.

A factorial design (2 by 3) was used to evaluate the interaction between aflatoxin (0, 2.5, & 5 mg per kg) & salinomycin (1, 60 g per ton (909 kg)). There were four replicates of 10 chicks per treatment. ... No significant interaction was observed between aflatoxin & salinomycin on any of the parameters measured.

This study was aimed to investigate the effect of salinomycin combined with vincristine on the proliferation and apoptosis of Jurkat cells and its possible mechanisms. The proliferation of Jurkat cells was examined by CKK-8 assay. Flow cytometry was used to assess cellular apoptosis. Levels of BCL-2, caspase-3, and caspase- 8 were measured by Western blot. The salinomycin or vincristine, either alone or in combination, inhibited the proliferation of Jurkat cells in a dose-dependent manner. Salinomycin combined with vincristine produced more obvious inhibition of cell proliferation than either compound used alone (P<0.05). Western blot analysis showed that the combined use of Sal and VCR reduced the expression of BCL-2 protein, and increased expression of caspase 3 and caspase 8 protein, more significantly. Furthermore, combination of Sal and VCR synergistally promoted apoptosis of the Jurkat cells (P<0.05). The combination of salinomycin and vincristine synergistically inhibits proliferation and promotes apoptosis of T-cell acute lymphoblastic leukemia Jurkat cells.

Stability Shelf Life

Dates

2: Lu W, Li Y. Salinomycin suppresses LRP6 expression and inhibits both Wnt/β-catenin and mTORC1 signaling in breast and prostate cancer cells. J Cell Biochem. 2014 Jun 6. doi: 10.1002/jcb.24850. [Epub ahead of print] PubMed PMID: 24905570.

3: Huang X, Borgström B, Månsson L, Persson L, Oredsson S, Hegardt C, Strand D. Semisynthesis of SY-1 for Investigation of Breast Cancer Stem Cell Selectivity of C-Ring-Modified Salinomycin Analogues. ACS Chem Biol. 2014 Jul 18;9(7):1587-94. doi: 10.1021/cb5002153. Epub 2014 May 29. PubMed PMID: 24841425.

4: Klose J, Stankov MV, Kleine M, Ramackers W, Panayotova-Dimitrova D, Jäger MD, Klempnauer J, Winkler M, Bektas H, Behrens GM, Vondran FW. Inhibition of autophagic flux by salinomycin results in anti-cancer effect in hepatocellular carcinoma cells. PLoS One. 2014 May 9;9(5):e95970. doi: 10.1371/journal.pone.0095970. eCollection 2014. PubMed PMID: 24816744; PubMed Central PMCID: PMC4015957.

5: Boehmerle W, Muenzfeld H, Springer A, Huehnchen P, Endres M. Specific targeting of neurotoxic side effects and pharmacological profile of the novel cancer stem cell drug salinomycin in mice. J Mol Med (Berl). 2014 Aug;92(8):889-900. doi: 10.1007/s00109-014-1155-0. Epub 2014 Apr 27. PubMed PMID: 24770997.

6: Calzolari A, Saulle E, De Angelis ML, Pasquini L, Boe A, Pelacchi F, Ricci-Vitiani L, Baiocchi M, Testa U. Salinomycin potentiates the cytotoxic effects of TRAIL on glioblastoma cell lines. PLoS One. 2014 Apr 16;9(4):e94438. doi: 10.1371/journal.pone.0094438. eCollection 2014. PubMed PMID: 24740347; PubMed Central PMCID: PMC3989199.

7: Bissinger R, Malik A, Jilani K, Lang F. Triggering of Erythrocyte Cell Membrane Scrambling by Salinomycin. Basic Clin Pharmacol Toxicol. 2014 Apr 10. doi: 10.1111/bcpt.12250. [Epub ahead of print] PubMed PMID: 24717091.

8: Antoszczak M, Maj E, Stefańska J, Wietrzyk J, Janczak J, Brzezinski B, Huczyński A. Synthesis, antiproliferative and antibacterial activity of new amides of salinomycin. Bioorg Med Chem Lett. 2014 Apr 1;24(7):1724-9. doi: 10.1016/j.bmcl.2014.02.042. Epub 2014 Feb 25. PubMed PMID: 24631190.

9: Antoszczak M, Popiel K, Stefańska J, Wietrzyk J, Maj E, Janczak J, Michalska G, Brzezinski B, Huczyński A. Synthesis, cytotoxicity and antibacterial activity of new esters of polyether antibiotic - salinomycin. Eur J Med Chem. 2014 Apr 9;76:435-44. doi: 10.1016/j.ejmech.2014.02.031. Epub 2014 Feb 14. PubMed PMID: 24602789.

10: Mao J, Fan S, Ma W, Fan P, Wang B, Zhang J, Wang H, Tang B, Zhang Q, Yu X, Wang L, Song B, Li L. Roles of Wnt/β-catenin signaling in the gastric cancer stem cells proliferation and salinomycin treatment. Cell Death Dis. 2014 Jan 30;5:e1039. doi: 10.1038/cddis.2013.515. PubMed PMID: 24481453; PubMed Central PMCID: PMC4040703.

11: Kopp F, Hermawan A, Oak PS, Herrmann A, Wagner E, Roidl A. Salinomycin treatment reduces metastatic tumor burden by hampering cancer cell migration. Mol Cancer. 2014 Jan 27;13:16. doi: 10.1186/1476-4598-13-16. PubMed PMID: 24468090; PubMed Central PMCID: PMC3909296.

12: Zhu LQ, Zhen YF, Zhang Y, Guo ZX, Dai J, Wang XD. Salinomycin activates AMP-activated protein kinase-dependent autophagy in cultured osteoblastoma cells: a negative regulator against cell apoptosis. PLoS One. 2013 Dec 17;8(12):e84175. doi: 10.1371/journal.pone.0084175. eCollection 2013. PubMed PMID: 24358342; PubMed Central PMCID: PMC3866127.

13: Booth L, Roberts JL, Conley A, Cruickshanks N, Ridder T, Grant S, Poklepovic A, Dent P. HDAC inhibitors enhance the lethality of low dose salinomycin in parental and stem-like GBM cells. Cancer Biol Ther. 2014 Mar 1;15(3):305-16. doi: 10.4161/cbt.27309. Epub 2013 Dec 18. PubMed PMID: 24351423; PubMed Central PMCID: PMC3974832.

14: Wu D, Zhang Y, Huang J, Fan Z, Shi F, Wang S. Salinomycin inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cell in vitro and suppresses tumor growth in vivo. Biochem Biophys Res Commun. 2014 Jan 10;443(2):712-7. doi: 10.1016/j.bbrc.2013.12.032. Epub 2013 Dec 12. PubMed PMID: 24333874.

15: Liffers ST, Tilkorn DJ, Stricker I, Junge CG, Al-Benna S, Vogt M, Verdoodt B, Steinau HU, Tannapfel A, Tischoff I, Mirmohammadsadegh A. Salinomycin increases chemosensitivity to the effects of doxorubicin in soft tissue sarcomas. BMC Cancer. 2013 Oct 21;13:490. doi: 10.1186/1471-2407-13-490. PubMed PMID: 24144362; PubMed Central PMCID: PMC3854645.

16: Borgström B, Huang X, Pošta M, Hegardt C, Oredsson S, Strand D. Synthetic modification of salinomycin: selective O-acylation and biological evaluation. Chem Commun (Camb). 2013 Nov 4;49(85):9944-6. doi: 10.1039/c3cc45983g. PubMed PMID: 24037337.

17: Kim JH, Choi AR, Kim YK, Kim HS, Yoon S. Low amount of salinomycin greatly increases Akt activation, but reduces activated p70S6K levels. Int J Mol Sci. 2013 Aug 22;14(9):17304-18. doi: 10.3390/ijms140917304. PubMed PMID: 23975168; PubMed Central PMCID: PMC3794729.

18: Zhou S, Wang F, Wong ET, Fonkem E, Hsieh TC, Wu JM, Wu E. Salinomycin: a novel anti-cancer agent with known anti-coccidial activities. Curr Med Chem. 2013;20(33):4095-101. Review. PubMed PMID: 23931281; PubMed Central PMCID: PMC4102832.

19: Zhou J, Li P, Xue X, He S, Kuang Y, Zhao H, Chen S, Zhi Q, Guo X. Salinomycin induces apoptosis in cisplatin-resistant colorectal cancer cells by accumulation of reactive oxygen species. Toxicol Lett. 2013 Oct 24;222(2):139-45. doi: 10.1016/j.toxlet.2013.07.022. Epub 2013 Aug 2. PubMed PMID: 23916687.

20: Ojo OO, Bhadauria S, Rath SK. Dose-dependent adverse effects of salinomycin on male reproductive organs and fertility in mice. PLoS One. 2013 Jul 1;8(7):e69086. doi: 10.1371/journal.pone.0069086. Print 2013. PubMed PMID: 23840907; PubMed Central PMCID: PMC3698082.